molecular formula C9H13NO B15238237 (R)-(2-(1-Aminoethyl)phenyl)methanol

(R)-(2-(1-Aminoethyl)phenyl)methanol

Cat. No.: B15238237
M. Wt: 151.21 g/mol
InChI Key: FZBFLFFXMNPDIV-SSDOTTSWSA-N
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Description

®-(2-(1-Aminoethyl)phenyl)methanol: is an organic compound with the molecular formula C9H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone, ®-(2-(1-Aminoethyl)phenyl)ketone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-(2-(1-Aminoethyl)phenyl)methanol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of secondary amines or other reduced products.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: ®-(2-(1-Aminoethyl)phenyl)ketone or ®-(2-(1-Aminoethyl)phenyl)aldehyde.

    Reduction: Secondary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-(1-Aminoethyl)phenyl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature makes it a valuable tool for understanding stereochemistry in biological systems.

Medicine

In medicine, ®-(2-(1-Aminoethyl)phenyl)methanol is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of ®-(2-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-(1-Aminoethyl)phenyl)methanol: The enantiomer of the compound with a different three-dimensional arrangement.

    ®-(2-(1-Hydroxyethyl)phenyl)methanol: A similar compound with a hydroxyl group instead of an amino group.

    ®-(2-(1-Aminoethyl)phenyl)ethanol: A compound with an ethanol group instead of a methanol group.

Uniqueness

®-(2-(1-Aminoethyl)phenyl)methanol is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[2-[(1R)-1-aminoethyl]phenyl]methanol

InChI

InChI=1S/C9H13NO/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1

InChI Key

FZBFLFFXMNPDIV-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1CO)N

Canonical SMILES

CC(C1=CC=CC=C1CO)N

Origin of Product

United States

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